N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of dibenzo[b,f][1,4]oxazepines involves various chemical pathways, including tandem aromatic nucleophilic substitution, Smiles rearrangement, and denitrocyclization processes. These methods allow for the efficient construction of the dibenzo[b,f][1,4]oxazepine skeleton as a single regioisomer, demonstrating atom economy and specificity in formation (Sapegin et al., 2012).
Molecular Structure Analysis
The molecular structure of dibenzo[b,f][1,4]oxazepines is characterized by its tricyclic system, which has been efficiently synthesized from o-nitrochloro derivatives of benzene and pyridine. This highlights the versatility and adaptability in the synthesis of complex heterocyclic compounds (Sapegin et al., 2008).
Chemical Reactions and Properties
Dibenzo[b,f][1,4]oxazepines undergo various chemical reactions, including asymmetric alkynylation, which allows for the synthesis of optically active derivatives. These reactions exhibit the potential for creating diverse compounds with specific properties, such as high enantiomeric excess (ee) in the resulting products (Ren et al., 2014).
Aplicaciones Científicas De Investigación
Hemodynamic Effects in Cardiac and Vascular Contexts
This compound is notable for its hemodynamic effects in cardiac and vascular contexts. Notably, studies have explored its utility in anesthesia induction and as an adjuvant due to its hemodynamic properties. Specifically, the compound was beneficial during anesthesia induction and as an adjuvant in coronary patients due to its effects on hemodynamics. These studies indicate a potential application in managing hemodynamic stability during critical medical procedures, such as surgeries involving extracorporeal circulation in coronary-surgical patients (Schleussner et al., 1981).
Comparison of Efficacy and Tolerance with Other Compounds
In research focused on insomnia treatments, the compound demonstrated comparable or better results than other benzodiazepines in certain parameters, such as time taken to fall asleep and the number of nocturnal awakenings. This suggests potential therapeutic applications in sleep-related disorders or as a hypnotic agent, indicating its clinical significance in psychiatric and neurological domains (Helcl et al., 1981).
Role in Hyponatremia Management
Another significant application of related compounds is in managing hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). The compound facilitated water diuresis and improved hyponatremia, showcasing its potential as a therapeutic agent in endocrinological disorders (Saito et al., 1997).
Sensory Irritant Studies
Studies have also examined the sensory irritant effects of compounds, including dibenz(b.f)-1: 4-oxazepine, on the eyes and skin. This research offers insights into the safety evaluation of sensory irritant materials and their physiological responses in humans, which can be critical in occupational health and safety contexts (Ballantyne et al., 1976).
Propiedades
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-2-3-16(21)19-11-5-7-14-12(9-11)17(22)20-13-8-10(18)4-6-15(13)23-14/h4-9H,2-3H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOQPOIFHAGKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.